Ouabagenin - 508-52-1

Ouabagenin

Catalog Number: EVT-319473
CAS Number: 508-52-1
Molecular Formula: C23H34O8
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ouabagenin is a cardiotonic steroid aglycone, meaning it is the non-sugar portion of a cardiac glycoside molecule. It is derived from ouabain, a cardiac glycoside extracted from the seeds of the African ouabaio tree (Acokanthera ouabaio) and other plants. Ouabagenin is a crucial research tool for investigating the structure-activity relationships of cardiac glycosides and the function of sodium-potassium adenosine triphosphatase (Na+,K+-ATPase). []

Future Directions
  • Further exploration of LXRβ agonist activity: Detailed investigations into the potential of ouabagenin as an LXRβ-specific agonist could lead to novel therapeutic strategies for treating atherosclerosis and other metabolic disorders. []
  • Development of more selective Na+,K+-ATPase inhibitors: Continued research into the structure-activity relationships of ouabagenin derivatives could yield potent and selective inhibitors of specific Na+,K+-ATPase isoforms, offering new avenues for therapeutic intervention in various diseases. []
  • Elucidating the role of endogenous ouabain isomers: Investigating the function and significance of recently discovered ouabain isomers in regulating physiological processes holds promise for understanding their involvement in hypertension, pregnancy, and other conditions. []
  • Exploring new applications in other fields: Given its unique properties and diverse reactivity, ouabagenin may find new applications in areas beyond cardiovascular research, such as oncology, immunology, and neuroscience. []

Ouabain

Compound Description: Ouabain is a cardiotonic glycoside known to inhibit the Na+,K+-ATPase pump. It consists of Ouabagenin as its aglycone, with a rhamnose sugar moiety attached. [] Ouabain exhibits stronger inhibition of the Na+,K+-ATPase compared to Ouabagenin due to the presence of the sugar moiety. [, , , , ] Ouabain has been studied for its potential role in hypertension, with studies showing chronic administration can lead to increased blood pressure in rats. [, ]

Relevance: Ouabain is the parent glycoside of Ouabagenin. [] The key structural difference lies in the presence of the rhamnose sugar in Ouabain. [] This difference influences their binding kinetics and potency as Na+,K+-ATPase inhibitors, with Ouabain exhibiting stronger and less reversible inhibition compared to Ouabagenin. [, , , , ]

Dihydroouabain

Compound Description: Dihydroouabain is a cardiac glycoside closely related to Ouabain. It differs from Ouabain by having a saturated lactone ring. [] While both compounds inhibit Na+,K+-ATPase, dihydroouabain shows less pH-dependent inhibition compared to Ouabain. []

Relevance: Dihydroouabain is structurally similar to Ouabain, with the key difference being the saturation of the lactone ring. [] This structural variation results in dihydroouabain exhibiting less sensitivity to pH changes in its inhibition of Na+,K+-ATPase compared to Ouabain. [] Both compounds are relevant to understanding the structure-activity relationship of cardiotonic steroids in relation to Ouabagenin.

Digitoxigenin

Compound Description: Digitoxigenin is a cardiotonic steroid aglycone, meaning it lacks a sugar moiety. [, , , ] It is known to inhibit Na+,K+-ATPase, though its potency is less compared to glycosides like Ouabain. [, ] Digitoxigenin exhibits less pH sensitivity in its Na+,K+-ATPase inhibition compared to Ouabagenin. []

Relevance: Digitoxigenin, like Ouabagenin, is a cardiotonic steroid aglycone. [, , , ] Both compounds share a similar steroid core structure but differ in the substituents on the steroid nucleus. [] This structural similarity results in shared inhibitory activity against Na+,K+-ATPase, though their potencies and pH sensitivities differ. [, ]

Digoxin

Compound Description: Digoxin is a cardiac glycoside that inhibits Na+,K+-ATPase. [, , ] It is structurally similar to Digitoxigenin but possesses a trisaccharide chain at the C3 position. [, ] Unlike Ouabain, chronic administration of Digoxin in rats leads to a decrease in blood pressure. [, ]

Bufalin

Compound Description: Bufalin is a cardiotonic steroid aglycone that acts as a Na+,K+-ATPase inhibitor. [, ] It differs from Ouabagenin by having a six-membered lactone ring instead of a five-membered one. [] Compared to Ouabagenin, Bufalin exhibits less pH sensitivity in its inhibition of Na+,K+-ATPase. []

Monoanhydro-Ouabagenin (1α,11α-Oxido-strophanthidol)

Compound Description: Monoanhydro-ouabagenin is a dehydration product of Ouabagenin, formed by the loss of a water molecule. [, ] This compound features a unique 1α,11α-epoxide group, a structural feature novel to the cardenolide series. []

Relevance: Monoanhydro-ouabagenin is directly derived from Ouabagenin and serves as an important intermediate in understanding its chemical reactivity and potential transformations. [, ] The presence of the 1α,11α-epoxide group in Monoanhydro-ouabagenin highlights a specific structural modification that can arise from Ouabagenin. []

Tetraanhydro-ouabagenin

Compound Description: Tetraanhydro-ouabagenin is another dehydration product of Ouabagenin, formed alongside Monoanhydro-ouabagenin. [] While its exact structure is not fully elucidated in the provided context, it's characterized by a higher degree of unsaturation compared to Ouabagenin. []

Relevance: Similar to Monoanhydro-ouabagenin, Tetraanhydro-ouabagenin exemplifies a potential degradation pathway and structural alteration possible for Ouabagenin. [] Analyzing these dehydration products is crucial in understanding the stability and potential metabolic transformations of Ouabagenin.

1,19-Isopropyliden-Ouabagenin

Compound Description: 1,19-Isopropyliden-Ouabagenin is a protected form of Ouabagenin, where an isopropylidene group bridges the 1 and 19 oxygen atoms. [, ] This protection strategy is often employed in organic synthesis to selectively manipulate other functional groups while shielding the 1 and 19 hydroxyls.

Relevance: 1,19-Isopropyliden-Ouabagenin represents a chemically modified version of Ouabagenin used in synthetic transformations to access other derivatives. [, ] It highlights the chemical versatility of Ouabagenin and its role as a starting point for developing structurally related compounds.

Source and Classification
  • Source: Ouabagenin is primarily extracted from the seeds of Strophanthus gratus, which has been traditionally used in various cultures for its medicinal properties, particularly in treating heart conditions.
  • Classification: It belongs to the class of compounds known as cardenolides, which are steroidal compounds with a characteristic lactone ring and multiple hydroxyl groups. Cardenolides are known for their ability to inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium concentrations and enhanced cardiac contractility.
Synthesis Analysis

The synthesis of ouabagenin has been a subject of extensive research due to its structural complexity. Several synthetic methods have been developed:

  1. Convergent Total Synthesis: A notable approach involves assembling the AB-ring, D-ring, and butenolide moieties through various reactions including:
    • Diels–Alder reaction: Utilized to construct the AB-ring from (R)-perillaldehyde.
    • Oxidation reactions: Sequential oxidations were employed to achieve the desired functional groups.
    • Stille coupling and hydrogenation: These methods were used for the stereoselective installation of the C17-butenolide moiety .
  2. Key Steps in Synthesis:
    • The assembly of fragments was performed using intermolecular acetal formation and radical reactions.
    • The final steps included dehydrogenation and treatment with hydrochloric acid to remove protecting groups, yielding ouabagenin with high purity .
  3. Innovative Strategies: Recent advancements have introduced methodologies such as redox relay strategies that enhance scalability and efficiency in synthesizing polyhydroxylated steroids like ouabagenin .
Molecular Structure Analysis

Ouabagenin exhibits a unique molecular structure characterized by:

  • Steroidal Framework: The core structure consists of four fused rings typical of steroids.
  • Hydroxyl Groups: It contains six hydroxyl groups positioned at specific carbon atoms, contributing to its biological activity.
  • Butenolide Moiety: The β-oriented butenolide enhances its pharmacological properties.

Structural Data

  • Molecular Weight: 402.51 g/mol
  • 3D Structure: X-ray crystallography has confirmed the β-orientation of hydroxyl groups and provided insights into its stereochemistry .
Chemical Reactions Analysis

Ouabagenin participates in various chemical reactions that are critical for its synthesis and modification:

  • Hydroxylation Reactions: These reactions introduce hydroxyl groups at specific positions on the steroid backbone, often utilizing biocatalysis or metal-catalyzed methods.
  • Dehydrogenation Reactions: Essential for forming double bonds within the steroid structure, these reactions are typically facilitated by selenium dioxide or palladium catalysts.
  • Reductive Cleavage: Some synthetic routes involve reductive cleavage of protecting groups to yield active compounds .
Mechanism of Action

The mechanism of action of ouabagenin is primarily linked to its role as a cardiotonic agent:

  • Inhibition of Sodium-Potassium ATPase: Ouabagenin binds to and inhibits this enzyme, leading to an increase in intracellular sodium levels.
  • Calcium Influx: The inhibition results in decreased sodium efflux via the sodium-calcium exchanger, causing an increase in intracellular calcium concentrations, which enhances myocardial contractility.
  • Pharmacological Effects: This mechanism underpins its therapeutic use in treating heart failure and arrhythmias .
Physical and Chemical Properties Analysis

Ouabagenin possesses distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but less soluble in water due to its lipophilic nature.
  • Melting Point: The melting point is approximately 210 °C, indicating stability under standard conditions.
  • Spectroscopic Data:
    • Infrared spectroscopy reveals characteristic absorption bands corresponding to hydroxyl (O-H) stretching.
    • Nuclear Magnetic Resonance spectroscopy provides detailed information on hydrogen and carbon environments within the molecule.

Relevant Data

  • Optical Rotation: Specific rotation values confirm the stereochemistry of synthesized ouabagenin matches that of natural sources .
Applications

Ouabagenin has significant scientific applications, particularly in pharmacology:

  • Cardiac Glycoside Research: It serves as a model compound for studying cardiac glycosides' mechanisms and effects on heart function.
  • Pharmaceutical Development: Due to its potent biological activity, it is investigated for potential therapeutic applications in treating heart diseases.
  • Synthetic Chemistry Studies: Its complex structure presents challenges that drive innovation in synthetic methodologies, contributing to advancements in organic chemistry techniques.

Properties

CAS Number

508-52-1

Product Name

Ouabagenin

IUPAC Name

3-[1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3

InChI Key

BXSABLKMKAINIU-UHFFFAOYSA-N

SMILES

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O

Synonyms

1 beta,3 beta,5,11 alpha,14,19- hexahydroxy-5 beta-card-20(22)-enolide
g-strophanthidin
ouabagenin

Canonical SMILES

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3([C@@H](C[C@@H](C5)O)O)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.